2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide
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Overview
Description
The compound “2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide” is a heterocyclic compound. It contains a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . This core is considered a privileged structure in biologically active compounds and can act as a bioisostere of natural purine .
Synthesis Analysis
The synthesis of such compounds often involves multicomponent reactions . For instance, one approach involves the use of ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reactions . The synthesis yields can be quite high, with one reported yield being 93.31% .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, a thioether linkage, and a 2-methoxyphenyl acetamide group . The compound also contains aromatic, aryl, and alkyl substitutions .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound can include [3+3], [4+2], [5+1] cyclization processes, or domino reactions . The formation of 2-thioxopyrimidines and their condensed analogs often involves direct interaction of various 2-halo derivatives with sulfur-containing reagents .Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds can vary. For example, one synthesized compound had a melting point of 134-136°C . The exact mass was reported to be 230.04 .Scientific Research Applications
Synthesis and Characterization
- A series of derivatives related to this compound, specifically pyrazolo[3,4-d]pyrimidine derivatives, were synthesized to evaluate their antitumor activity against human breast adenocarcinoma cell lines. One derivative showed significant activity, highlighting the potential of these compounds in cancer research (El-Morsy et al., 2017).
- Another study focused on the design and synthesis of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives, testing their anticancer activity across 60 cancer cell lines. One compound demonstrated approximately 20% cancer cell growth inhibition against eight cancer cell lines, suggesting its potential as a new anticancer agent (Al-Sanea et al., 2020).
Antimicrobial and Anticancer Activities
- Novel pyrazole derivatives incorporating oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives were synthesized and characterized. These compounds were evaluated for their in vitro antimicrobial and anticancer activities, with some exhibiting higher anticancer activity than the reference drug, doxorubicin. This indicates their potential as effective antimicrobial and anticancer agents (Hafez et al., 2016).
- Research into the synthesis and antimicrobial activity of heterocycles incorporating the antipyrine moiety has led to the discovery of compounds with notable antimicrobial properties. This work contributes to the ongoing search for new antimicrobial agents with diverse chemical structures (Bondock et al., 2008).
Molecular Conformations and Hydrogen Bonding
- A study on different molecular conformations co-existing in 2-aryl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides revealed insights into hydrogen bonding in zero, one, and two dimensions. This research aids in understanding the structural aspects and potential interactions of these compounds, which could influence their biological activities (Narayana et al., 2016).
Mechanism of Action
While the specific mechanism of action for this compound is not mentioned in the retrieved papers, compounds with similar structures have shown various biological activities. For instance, some compounds have demonstrated in vitro activity against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis .
Future Directions
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O2S/c1-28-17-5-3-2-4-16(17)25-18(27)11-29-20-15-10-24-26(19(15)22-12-23-20)14-8-6-13(21)7-9-14/h2-10,12H,11H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZNVKDTSOMDHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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